REACTION_SMILES
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[CH3:10][C:11]([CH3:12])([O-:13])[CH3:14].[CH3:45][S:46]([CH3:47])=[O:48].[Cl:16][c:17]1[c:18]2[c:19]([n:20][cH:21][cH:22]1)[cH:23][c:24](-[c:26]1[cH:27][cH:28][c:29]([CH2:32][N:33]([C:34]([O:35][C:36]([CH3:37])([CH3:38])[CH3:39])=[O:40])[CH2:41][CH2:42][O:43][CH3:44])[cH:30][n:31]1)[s:25]2.[K+:15].[NH2:1][c:2]1[cH:3][c:4]([F:9])[c:5]([OH:8])[cH:6][cH:7]1.[OH2:49]>>[NH2:1][c:2]1[cH:3][c:4]([F:9])[c:5]([O:8][c:17]2[c:18]3[c:19]([n:20][cH:21][cH:22]2)[cH:23][c:24](-[c:26]2[cH:27][cH:28][c:29]([CH2:32][N:33]([C:34]([O:35][C:36]([CH3:37])([CH3:38])[CH3:39])=[O:40])[CH2:41][CH2:42][O:43][CH3:44])[cH:30][n:31]2)[s:25]3)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCN(Cc1ccc(-c2cc3nccc(Cl)c3s2)nc1)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COCCN(Cc1ccc(-c2cc3nccc(Oc4ccc(N)cc4F)c3s2)nc1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |